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Cat. No.: B1586597

Executive Summary
Boronic acids have solidified their position as indispensable pharmacophores and synthetic intermediates within modern drug discovery.[1][2] Their un

guide provides a comprehensive technical analysis of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid, a derivative engineered with specific electron

frameworks for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unde
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Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
1.1. From Synthetic Tool to Therapeutic Agent
Initially celebrated for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, boronic acids have evolved from be

development.[1] The defining feature of a boronic acid, the -B(OH)₂ group, is a bioisostere of the carboxylic acid group and functions as a Lewis acid.
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exceptional warhead for enzyme inhibitors.[5] The clinical success of drugs like the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase

1.2. Profile of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid
(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (CAS 850568-37-5) is an aromatic boronic acid strategically functionalized to enhance its chemical 

position and an ethoxycarbonyl group at the 3-position. This specific substitution pattern is not arbitrary; it is designed to modulate the electronic prop

Molecular Architecture and Physicochemical Rationale
2.1. Structural Dissection and Functional Group Analysis
The biological activity of this molecule is a direct consequence of the interplay between its three key functional groups.

Boronic Acid (-B(OH)₂): This is the primary pharmacophore. The boron atom is electrophilic and serves as the anchor point for forming a reversible 

Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly increases the Lewis acidity of the boron atom. This lowers the pKa of the

Ethoxycarbonyl Group (-COOEt): This group also contributes to the electron-withdrawing nature of the ring system, further enhancing the boron's e

selectivity.
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Caption: Reversible covalent inhibition of a serine protease.

Experimental Design for Mechanistic Validation
To rigorously validate the hypothesized mechanism, a tiered experimental approach is necessary. The following protocols are designed to be self-vali

4.1. Protocol: In Vitro Serine Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a model serine protease (e.g., PSA, Trypsin, or Chy

Methodology:

Reagent Preparation:

Prepare a 10 mM stock solution of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid in 100% DMSO.

Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

Prepare a stock solution of the target serine protease in assay buffer.

Prepare a stock solution of a suitable fluorogenic or chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for chymotrypsin) in assay bu

Assay Plate Setup:

In a 96-well microplate, perform a serial dilution of the inhibitor stock solution in assay buffer to achieve a range of final concentrations (e.g., 100

Enzyme-Inhibitor Pre-incubation:
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Add the serine protease solution to each well (except background wells) and incubate with the inhibitor for 15 minutes at room temperature to all

Reaction Initiation and Measurement:

Initiate the enzymatic reaction by adding the substrate solution to all wells.

Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C).

Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time (kinetic read).

Data Analysis:

Calculate the initial reaction velocity (V₀) for each well.

Normalize the velocities to the vehicle control (100% activity).

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine
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Caption: Workflow for the in vitro enzyme inhibition assay.

4.2. Protocol: Cell-Based Assay for Evaluating Anti-Proliferative Activity
Objective: To assess the compound's ability to inhibit the growth of a cancer cell line known to depend on serine protease activity (e.g., LNCaP prosta

Methodology:
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Cell Culture:

Culture LNCaP cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).

Cell Seeding:

Trypsinize and count cells. Seed 5,000 cells per well into a 96-well cell culture plate and allow them to adhere overnight.

Compound Treatment:

Prepare serial dilutions of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid in complete cell culture medium.

Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO).

Incubation:

Incubate the plate for 72 hours.

Viability Assessment:

Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

Measure the resulting luminescence or absorbance signal using a microplate reader.

Data Analysis:

Normalize the viability data to the vehicle control (100% viability).

Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Therapeutic Landscape and Future Directions
5.1. Potential Applications in Oncology and Inflammatory Disease
The likely mechanism as a serine protease inhibitor positions (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid as a promising candidate for therapeu

Oncology: Many serine proteases, including PSA, are involved in tumor progression, invasion, and metastasis. [9]This compound serves as an exc

proteases that contribute to tissue damage in conditions such as COPD, arthritis, and cystic fibrosis. Inhibiting these could offer a powerful anti-infla

5.2. Roadmap for Future Research
While the foundational mechanism is clear, further work is required to fully characterize this compound for therapeutic development.

Selectivity Profiling: Screen the compound against a broad panel of proteases to determine its selectivity and identify primary targets.

Structural Biology: Obtain a co-crystal structure of the inhibitor bound to a target enzyme to elucidate the specific molecular interactions driving affin

Lead Optimization (SAR): Synthesize and test analogs to establish a structure-activity relationship (SAR), aiming to improve potency, selectivity, an

In Vivo Validation: Test the compound in relevant animal models of cancer or inflammation to establish preclinical proof-of-concept.

In conclusion, (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a rationally designed molecule with a well-supported mechanism of action as a ser
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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